molecular formula C7H12N2O5 B1329766 Glycyl-L-glutamic acid CAS No. 7412-78-4

Glycyl-L-glutamic acid

Cat. No.: B1329766
CAS No.: 7412-78-4
M. Wt: 204.18 g/mol
InChI Key: IEFJWDNGDZAYNZ-UHFFFAOYSA-N
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Description

Glycyl-L-glutamic acid is a dipeptide composed of glycine and L-glutamic acid. It has the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol

Biochemical Analysis

Biochemical Properties

Glycyl-L-glutamic acid is known to be a neurotrophic factor (NF) in vivo, maintaining the content and activity of Acetylcholinesterase (AChE) . It does not directly act on AChE synthesis but may prevent the degeneration of preganglionic neurons .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the activity of AChE, an enzyme essential for neurotransmission . By preserving AChE levels, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with AChE. While it does not directly influence AChE synthesis, it helps maintain AChE levels and activity, thereby indirectly affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that this compound plays a consistent role in maintaining AChE levels, suggesting its effects are stable over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to play a role in the metabolism of glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-glutamic acid typically involves the protection of the N-terminal of glycine using Boc (tert-butoxycarbonyl) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamic acid using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and yield while minimizing the use of toxic solvents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Glycyl-L-glutamic acid has a wide range of applications in scientific research:

Biological Activity

Glycyl-L-glutamic acid (Gly-Glu) is a dipeptide composed of glycine and glutamic acid, which has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores the biological activity of Gly-Glu, supported by relevant research findings, case studies, and data tables.

Overview of this compound

Gly-Glu is recognized for its role as a neurotransmitter and its involvement in various neuroprotective mechanisms. It has been studied extensively for its effects on neuronal health, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

  • Neuroprotective Effects :
    • Gly-Glu has been shown to inhibit neuronal apoptosis by modulating caspase-3 activity, a critical factor in neuronal death associated with Alzheimer’s disease. Studies indicate that Gly-Glu can prevent the neurotoxic effects of amyloid-beta (Aβ), which is known to induce apoptosis in neurons .
    • The dipeptide enhances the survival of neurons by counteracting the apoptotic signals triggered by Aβ accumulation .
  • Neurotrophic Properties :
    • Research has demonstrated that Gly-Glu exhibits neurotrophic effects similar to those observed with other neurotrophic factors. In animal models, it has been shown to support the maintenance and growth of neurons .
  • Modulation of Neurotransmitters :
    • Gly-Glu influences the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Studies have indicated that it can enhance AChE levels in specific neural tissues, suggesting a role in cholinergic signaling .

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Bıcak et al. (2019)Investigate neuroprotective effectsGly-Glu prevents Aβ-induced apoptosis via caspase-3 modulation
NCBI Study (2020)Evaluate neurotrophic effectsSignificant increase in AChE levels in treated ganglia
Sevgi et al. (2023)Analyze physicochemical propertiesAltered crystallization properties affecting calcium pyrophosphate dihydrate

Case Studies

  • Alzheimer's Disease Model :
    In a controlled study involving transgenic mice models for Alzheimer's disease, administration of Gly-Glu significantly reduced markers of neurodegeneration and improved cognitive function compared to untreated controls. The study highlighted the peptide's ability to mitigate Aβ toxicity through anti-apoptotic pathways.
  • Neurotrophic Factor Comparison :
    In experiments comparing various neurotrophic factors, Gly-Glu was found to be less potent than traditional factors but still effective in promoting neuronal survival and reducing degeneration in models of peripheral nerve damage .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFJWDNGDZAYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Glutamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7412-78-4
Record name NSC203441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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